Hirsutide

Description

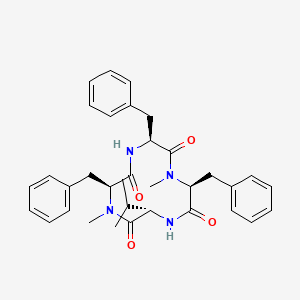

Structure

3D Structure

Properties

IUPAC Name |

(3S,6S,9S,12S)-3,6,12-tribenzyl-1,7-dimethyl-9-propan-2-yl-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40N4O4/c1-23(2)30-34(42)38(4)28(21-25-16-10-6-11-17-25)31(39)35-27(20-24-14-8-5-9-15-24)33(41)37(3)29(32(40)36-30)22-26-18-12-7-13-19-26/h5-19,23,27-30H,20-22H2,1-4H3,(H,35,39)(H,36,40)/t27-,28-,29-,30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRWOFGXVILYEW-KRCBVYEFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1)CC2=CC=CC=C2)C)CC3=CC=CC=C3)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)CC2=CC=CC=C2)C)CC3=CC=CC=C3)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Hirsutide-Producing Fungus Hirsutella sp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsutide, a cyclic tetrapeptide with notable biological activities, is a secondary metabolite produced by the entomopathogenic fungus Hirsutella sp. This technical guide provides a comprehensive overview of this compound, including its producing organism, biosynthesis, biological activities, and the experimental protocols for its study. Quantitative data on its bioactivity are presented in structured tables for comparative analysis. Detailed methodologies for the cultivation of Hirsutella sp., extraction and purification of this compound, and assays to determine its biological effects are provided. Furthermore, this guide includes diagrammatic representations of the proposed biosynthetic pathway of this compound and a plausible mechanism of action, rendered using the DOT language for clarity and reproducibility. This document is intended to serve as a valuable resource for researchers in natural product discovery, mycology, and pharmaceutical development.

Introduction to Hirsutella sp. and this compound

The genus Hirsutella comprises a diverse group of entomopathogenic fungi, known for their parasitic interactions with insects and other arthropods. These fungi have garnered significant interest as a source of novel bioactive secondary metabolites. One such compound is this compound, a cyclic tetrapeptide with the structure cyclo-(L-NMe-Phe-L-Phe-L-NMe-Phe-L-Val). It was first isolated from a Hirsutella sp. strain found on an infected spider. Subsequent studies have revealed its potential as an antimicrobial and cytotoxic agent, making it a compound of interest for drug discovery and development.

Quantitative Biological Activity of this compound

The biological activities of this compound have been evaluated against various microbial and cancer cell lines. The following tables summarize the available quantitative data.

Table 1: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Test Organism | Type | MIC (µg/mL) |

| Corynebacterium pyogenes | Gram-positive bacterium | 25 |

| Staphylococcus aureus | Gram-positive bacterium | 13 |

| Pseudomonas aeruginosa | Gram-negative bacterium | 6 |

| Klebsiella pneumoniae | Gram-negative bacterium | 21 |

| Candida albicans | Fungus | 13 |

| Microsporum audouinii | Fungus | 6 |

| Aspergillus niger | Fungus | 25 |

| Ganoderma sp. | Fungus | 6 |

Table 2: Cytotoxic Activity of this compound (IC50)

| Cell Line | Cancer Type | IC50 (µg/mL) |

| P388 | Murine Leukemia | 11 |

Experimental Protocols

This section provides detailed methodologies for the cultivation of Hirsutella sp. for this compound production, followed by its extraction, purification, and biological activity assessment.

Cultivation of Hirsutella sp. for this compound Production

This protocol is designed to optimize the production of secondary metabolites, including this compound, from Hirsutella sp. in submerged fermentation.

Materials:

-

Hirsutella sp. culture

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sucrose

-

Peptone

-

K₂HPO₄

-

MgSO₄·7H₂O

-

Sterile distilled water

-

Erlenmeyer flasks (250 mL)

-

Shaking incubator

-

Autoclave

-

Sterile inoculation loop or scalpel

Protocol:

-

Strain Maintenance: Maintain the Hirsutella sp. culture on PDA plates at 25°C. Subculture every 2-3 weeks to ensure viability.

-

Inoculum Preparation:

-

Aseptically transfer a small piece (approximately 1 cm²) of mycelial mat from a mature PDA culture into a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB.

-

Incubate the flask on a rotary shaker at 150 rpm and 25°C for 5-7 days to generate a sufficient amount of mycelial biomass for inoculation.

-

-

Production Medium Preparation:

-

Prepare the production medium with the following composition per liter of distilled water:

-

Potato extract: 200 g (from boiling 200 g of sliced potatoes in 1 L of water for 30 minutes and decanting the extract)

-

Sucrose: 25 g

-

Peptone: 5 g

-

K₂HPO₄: 2 g

-

MgSO₄·7H₂O: 0.5 g

-

-

Adjust the initial pH of the medium to 5.5 using 1M HCl or 1M NaOH.

-

Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving at 121°C for 15 minutes.

-

-

Fermentation:

-

Inoculate each flask of production medium with 5% (v/v) of the seed culture.

-

Incubate the production cultures on a rotary shaker at 150 rpm and 25°C for 14-21 days.

-

-

Harvesting: After the incubation period, separate the mycelial biomass from the culture broth by filtration through cheesecloth or a similar filter. The broth contains the secreted this compound.

Extraction and Purification of this compound

This protocol describes the extraction of this compound from the culture broth and its subsequent purification using chromatographic techniques.

Materials:

-

Culture broth from Hirsutella sp. fermentation

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Protocol:

-

Liquid-Liquid Extraction:

-

Extract the culture broth three times with an equal volume of ethyl acetate in a separatory funnel.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).

-

Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by an ethyl acetate/methanol gradient.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound. Pool the this compound-containing fractions and concentrate.

-

-

Size-Exclusion Chromatography:

-

Dissolve the partially purified extract in methanol and apply it to a Sephadex LH-20 column.

-

Elute with methanol to separate compounds based on size. Collect fractions and analyze by TLC or HPLC.

-

-

Preparative HPLC:

-

Perform final purification using a preparative reverse-phase HPLC system equipped with a C18 column.

-

Use a gradient elution system, for example, a linear gradient of acetonitrile in water (both containing 0.1% TFA) from 30% to 70% over 30 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

-

Lyophilize the purified fraction to obtain pure this compound.

-

Cytotoxicity Assay (MTT Assay)

This protocol details the determination of the cytotoxic activity of this compound against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line (e.g., P388 murine leukemia cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well microtiter plates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down or by placing the plate on a shaker for 10 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against microbial strains.

Materials:

-

Microbial strains (bacteria or fungi)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound stock solution (in DMSO)

-

Sterile saline or PBS

-

Spectrophotometer

-

Microplate reader

Protocol:

-

Inoculum Preparation:

-

From a fresh culture of the test microorganism, prepare a suspension in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

In a 96-well plate, perform serial two-fold dilutions of this compound in the broth medium to obtain a range of concentrations. Typically, 100 µL of broth is added to wells 2-12. 200 µL of the highest concentration of this compound is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL from well 10 is discarded. Well 11 serves as a growth control (no this compound), and well 12 as a sterility control (no inoculum).

-

-

Inoculation:

-

Add 10 µL of the prepared inoculum to each well (except the sterility control), bringing the final volume to 110 µL.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.

-

Biosynthesis of this compound

This compound is a non-ribosomal peptide, and its biosynthesis is catalyzed by a large, multi-modular enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). Although the specific gene cluster for this compound biosynthesis in Hirsutella sp. has not been explicitly characterized, a putative pathway can be proposed based on the structure of this compound and the known mechanisms of NRPSs.

The this compound NRPS is predicted to be composed of four modules, each responsible for the incorporation of one amino acid into the growing peptide chain. The proposed sequence of modules and their constituent domains is as follows:

-

Module 1: Activates L-Phenylalanine. Contains an Adenylation (A) domain, a Thiolation (T) domain, and likely an N-methylation (NMT) domain to methylate the incorporated phenylalanine.

-

Module 2: Activates L-Phenylalanine. Contains an A domain and a T domain.

-

Module 3: Activates L-Phenylalanine. Contains an A domain, a T domain, and an NMT domain.

-

Module 4: Activates L-Valine. Contains an A domain and a T domain.

Each module is also expected to contain a Condensation (C) domain that catalyzes the formation of the peptide bond between the growing peptide chain and the amino acid of the current module. A terminal Thioesterase (TE) domain is responsible for the cyclization and release of the final tetrapeptide.

Caption: Proposed biosynthetic pathway of this compound by a four-module NRPS.

Proposed Mechanism of Action

The precise molecular targets of this compound are not yet fully elucidated. However, based on the known mechanisms of other cyclic peptides, particularly those with N-methylation and aromatic amino acid residues, a plausible mechanism of action for its cytotoxic effects can be proposed. N-methylation can enhance the conformational rigidity and membrane permeability of cyclic peptides, allowing them to enter cells more readily.

Once inside the cell, this compound may exert its cytotoxic effects through the induction of apoptosis. This could be initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. The disruption of the mitochondrial membrane potential can trigger the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade, ultimately leading to programmed cell death.

Caption: Proposed mechanism of this compound-induced apoptosis.

Conclusion

This compound, a cyclic tetrapeptide from Hirsutella sp., demonstrates significant potential as a lead compound for the development of new antimicrobial and anticancer agents. This technical guide provides a foundational resource for researchers, offering detailed protocols for its production, purification, and bioactivity assessment. The proposed biosynthetic and mechanistic pathways, while requiring further experimental validation, offer a roadmap for future investigations into this promising natural product. The availability of genomic data for Hirsutella species opens up exciting avenues for the genetic engineering of this compound production and the discovery of novel analogs with enhanced therapeutic properties.

Hirsutide: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutide is a naturally occurring cyclotetrapeptide that has garnered significant interest within the scientific community due to its diverse biological activities.[1] Isolated from the entomopathogenic fungus Hirsutella sp., this secondary metabolite has demonstrated notable antibacterial, antifungal, and cytotoxic properties.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, along with detailed experimental protocols and an exploration of its potential mechanism of action.

Chemical Structure and Properties

This compound is a cyclic peptide with the formal name cyclo(N-methyl-L-phenylalanyl-L-phenylalanyl-N-methyl-L-phenylalanyl-L-valyl).[2] Its structure was elucidated through extensive spectroscopic analysis, including one- and two-dimensional NMR experiments and mass spectrometry.[3]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 865368-30-5 | [2] |

| Molecular Formula | C₃₄H₄₀N₄O₄ | [2] |

| Molecular Weight | 568.7 g/mol | [2] |

| Appearance | Beige solid | [1] |

| Purity | >95% by HPLC | [1] |

| Solubility | Soluble in DMF, DMSO, ethanol, and methanol. | [1][2] |

| Storage | Store at -20°C for long-term stability (≥ 4 years). | [2] |

Spectroscopic Data

The structural confirmation of this compound was achieved through detailed analysis of its spectral data. While the full raw data is found in the primary literature, a summary of the key analyses is presented below.

| Spectroscopic Technique | Key Findings |

| FT-IR | Confirmed the presence of peptide bonds and other functional groups. |

| ¹H-NMR | Revealed the presence of the constituent amino acid residues and their connectivity. |

| ¹³C-NMR | Provided detailed information on the carbon framework of the molecule. |

| FAB Mass Spectrometry | Determined the molecular weight and fragmentation pattern, confirming the cyclic nature and amino acid sequence. |

Biological Activity

This compound exhibits a broad spectrum of biological activities, making it a compound of interest for drug development.

Antimicrobial and Antifungal Activity

| Organism | Activity | Value | Reference |

| Corynebacterium pyogenes | Antibacterial (MIC) | 25 µg/cm³ | [2] |

| Staphylococcus aureus | Antibacterial (MIC) | 13 µg/cm³ | [2] |

| Pseudomonas aeruginosa | Antibacterial (MIC) | 6 µg/cm³ | [2][3] |

| Klebsiella pneumoniae | Antibacterial (MIC) | 21 µg/cm³ | [2] |

| Candida albicans | Antifungal (MIC) | 13 µg/cm³ | [2] |

| Microsporum audouinii | Antifungal (MIC) | 6 µg/cm³ | [2] |

| Aspergillus niger | Antifungal (MIC) | 25 µg/cm³ | [2] |

| Ganoderma | Antifungal (MIC) | 6 µg/cm³ | [2] |

Cytotoxic and Anthelmintic Activity

| Cell Line/Organism | Activity | Value | Reference |

| Dalton's Lymphoma Ascites (DLA) cells | Cytotoxic (IC₅₀) | 14 µM | [3] |

| Ehrlich's Ascites Carcinoma (EAC) cells | Cytotoxic (IC₅₀) | 22 µM | [3] |

| Megascoplex konkanensis | Anthelmintic | Potent at 1 and 2 mg/ml | [3] |

| Pontoscotex corethruses | Anthelmintic | Potent at 1 and 2 mg/ml | [3] |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on the initial isolation of this compound from Hirsutella sp.

Chemical Synthesis of this compound

The total synthesis of this compound has been achieved through a solution-phase peptide synthesis approach. The general strategy involves the coupling of dipeptide units followed by cyclization of the resulting linear tetrapeptide.

A key step in the synthesis is the cyclization of the linear tetrapeptide. Studies have shown that the pentafluorophenyl ester method with N-methylmorpholine as a base provides a high yield of the final cyclic product.[3]

Putative Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on the known mechanisms of other antimicrobial and cytotoxic cyclic peptides, a plausible mechanism involves interaction with and disruption of the cell membrane.

This proposed pathway suggests that this compound initially binds to the cell membrane of the target organism. This interaction could be facilitated by the specific lipid composition of the microbial or cancer cell membrane. Following binding, this compound may insert into the lipid bilayer, leading to the formation of pores or channels. This disruption of the membrane integrity would result in the leakage of essential ions and small molecules, ultimately leading to cell death. Further research is required to validate this proposed mechanism and to identify any specific intracellular targets of this compound.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation for potential therapeutic applications. Its well-defined chemical structure and the feasibility of its chemical synthesis provide a solid foundation for structure-activity relationship studies and the development of more potent and selective analogs. Future research should focus on elucidating the specific molecular mechanisms underlying its antimicrobial and cytotoxic effects to guide its development as a potential therapeutic agent.

References

Unraveling Hirsutide: An In-depth Examination of a Fungal Cyclotetrapeptide

For Researchers, Scientists, and Drug Development Professionals

Hirsutide, a cyclic tetrapeptide originating from the entomopathogenic fungus Hirsutella, has emerged as a molecule of interest due to its notable biological activities. This technical guide synthesizes the current understanding of this compound, focusing on its mechanism of action as elucidated through various studies. While research into its precise intracellular signaling pathways in mammalian cells is still developing, this document provides a comprehensive overview of its established antimicrobial properties and the foundational experimental methodologies employed in its investigation.

Antimicrobial and Antifungal Activity of this compound

This compound has demonstrated a broad spectrum of activity against various bacterial and fungal strains. The primary mechanism of action in these contexts is believed to involve the disruption of microbial cell integrity and vital cellular processes. Quantitative data from these studies, specifically the Minimum Inhibitory Concentrations (MICs), are summarized below for comparative analysis.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Bacterial Strains

| Bacterial Strain | MIC (μg/cm³) |

| Corynebacterium pyogenes | 25 |

| Staphylococcus aureus | 13 |

| Pseudomonas aeruginosa | 6 |

| Klebsiella pneumoniae | 21 |

| [1] |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Fungal Strains

| Fungal Strain | MIC (μg/cm³) |

| Candida albicans | 13 |

| Microsporum audouinii | 6 |

| Aspergillus niger | 25 |

| Ganoderma | 6 |

| [1] |

Experimental Protocols

The investigation of this compound's biological activity relies on a suite of standardized experimental protocols. These methodologies are crucial for determining its efficacy and understanding its mechanism of action at a cellular level.

2.1. Cell Proliferation Assays

Cell proliferation assays are fundamental in assessing the cytotoxic or cytostatic effects of a compound. The XTT assay is a common colorimetric method used for this purpose.

-

Principle: The XTT assay measures the metabolic activity of viable cells. The tetrazolium salt XTT is reduced to a formazan product by metabolically active cells, and the amount of formazan produced is proportional to the number of viable cells.[2]

-

Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

XTT Reagent Addition: Add the XTT labeling mixture to each well.

-

Incubation: Incubate the plate for a period that allows for the development of the formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

-

2.2. Apoptosis Assays

To determine if cell death induced by this compound occurs via apoptosis, Annexin V staining followed by flow cytometry is a widely used technique.

-

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[3][4]

-

Protocol Outline:

-

Cell Treatment: Treat cells with this compound at various concentrations for a defined period.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the populations of live, early apoptotic, late apoptotic, and necrotic cells.[4]

-

2.3. Western Blot Analysis

Western blotting is a key technique to investigate the effect of a compound on specific protein expression levels and signaling pathways. To study this compound's impact on pathways like PI3K/Akt or MAPK/ERK, the phosphorylation status of key proteins would be examined.

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the protein of interest.

-

Protocol Outline:

-

Protein Extraction: Lyse this compound-treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Signaling Pathways and Future Directions

While the direct impact of this compound on major signaling pathways such as the PI3K/Akt and MAPK/ERK pathways in mammalian cells has not been extensively documented in publicly available literature, these pathways are critical regulators of cell proliferation, survival, and apoptosis and represent important areas for future investigation.[5][6][7][8][9][10]

3.1. Hypothetical this compound Interaction with the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and growth.[7][8][11] Future studies could investigate whether this compound exerts its effects by modulating this pathway. A potential experimental workflow to explore this is outlined below.

Caption: Experimental workflow to study this compound's effect on the PI3K/Akt pathway.

3.2. Hypothetical this compound Interaction with the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another key signaling cascade that regulates cell proliferation and differentiation.[5][9][10] Investigating this compound's influence on this pathway would provide valuable insights into its mechanism of action.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

The exploration of this compound's effects on these and other signaling pathways will be crucial in delineating its full therapeutic potential and mechanism of action in mammalian systems. Further research is warranted to move beyond its established antimicrobial profile and to understand its potential applications in areas such as oncology and immunology.

References

- 1. caymanchem.com [caymanchem.com]

- 2. The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. Effects of the PI3K/Akt signaling pathway on the hair inductivity of human dermal papilla cells in hair beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PI3K/Akt signaling pathway is essential for de novo hair follicle regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/Akt signaling pathway is essential for de novo hair follicle regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Hirsutide: A Technical Guide to a Bioactive Fungal Metabolite

For Researchers, Scientists, and Drug Development Professionals

Core Data

| Property | Value | Reference |

| Molecular Formula | C₃₄H₄₀N₄O₄ | [1][2][3][4] |

| Molecular Weight | 568.71 g/mol | [1][2][3][4] |

| CAS Number | 865368-30-5 | [2][3] |

| Class | Cyclic Tetrapeptide | [1][3] |

| Origin | Hirsutella sp. (an entomopathogenic fungus) | [1][3] |

Introduction

Hirsutide is a naturally occurring cyclic tetrapeptide first isolated from Hirsutella sp., a fungus found on spiders.[1][3] Subsequent research has demonstrated its synthesis and a range of biological activities, including cytotoxic, anthelmintic, antibacterial, and antifungal properties.[5] This document provides a comprehensive overview of the technical details surrounding this compound, including its synthesis, biological activities with detailed experimental protocols, and a discussion of its potential mechanisms of action.

Synthesis

A reported laboratory synthesis of this compound involves the coupling of dipeptide units followed by cyclization of the resulting linear tetrapeptide.[5]

Experimental Protocol: Synthesis of this compound

This protocol is based on the method described by Dahiya et al. (2009).[5]

Step 1: Dipeptide Synthesis

-

Synthesize the dipeptide units Boc-L-phenylalanyl-L-N-methylphenylalanine-OH and L-valyl-L-N-methylphenylalanine-OMe using standard solution-phase peptide coupling methods.

Step 2: Linear Tetrapeptide Formation

-

Couple the two dipeptide units to form the linear tetrapeptide, Boc-L-phenylalanyl-L-N-methylphenylalanyl-L-valyl-L-N-methylphenylalanine-OMe.

Step 3: Cyclization

-

Protect the C-terminus of the linear tetrapeptide as a pentafluorophenyl (Pfp) ester.

-

Deprotect the N-terminal Boc group using trifluoroacetic acid (TFA).

-

Carry out the cyclization of the deprotected linear tetrapeptide in chloroform at 0°C for 7 days, using N-methylmorpholine (NMM) as a base.

-

Purify the resulting cyclic tetrapeptide, this compound, by recrystallization.

Caption: Workflow for the chemical synthesis of this compound.

Biological Activities

This compound has demonstrated a broad spectrum of biological activities. The following sections detail the reported activities and provide generalized experimental protocols.

Cytotoxic Activity

This compound has shown potent cytotoxic activity against Dalton's Lymphoma Ascites (DLA) and Ehrlich's Ascites Carcinoma (EAC) cell lines, with reported IC₅₀ values of 14 µM and 22 µM, respectively.[5]

This is a generalized protocol for assessing cytotoxicity against suspension cell lines like DLA.

-

Cell Preparation: Maintain DLA cells in an appropriate culture medium. Harvest the cells and wash them with phosphate-buffered saline (PBS). Resuspend the cells in fresh medium to a concentration of 1 x 10⁶ cells/mL.

-

Treatment: Add varying concentrations of this compound (e.g., in DMSO, ensuring the final DMSO concentration is non-toxic to the cells) to the cell suspension in a 96-well plate. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment:

-

Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan blue solution.

-

Load the mixture onto a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound. Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of cell growth.

Caption: Generalized workflow for the in vitro cytotoxicity assay.

Anthelmintic Activity

This compound has been reported to have potent anthelmintic activity against the earthworms Megascoplex konkanensis and Pontoscotex corethruses at concentrations of 1 and 2 mg/mL.[5]

-

Worm Collection and Preparation: Collect adult earthworms of the specified species. Wash the worms with saline to remove any fecal matter.

-

Treatment: Prepare different concentrations of this compound in a suitable solvent (e.g., water with a small amount of DMSO). Place individual worms in petri dishes containing the this compound solution. Include a vehicle control and a positive control (a standard anthelmintic drug).

-

Observation: Observe the worms for paralysis and death at regular intervals. The time of paralysis is noted when the worms do not move even when shaken vigorously. The time of death is confirmed when the worms show no movement when dipped in warm water (50°C).

-

Data Analysis: Record the time taken for paralysis and death for each concentration.

Antibacterial and Antifungal Activity

This compound exhibits activity against a range of bacteria and fungi.[2]

| Organism | Type | Activity (MIC in µg/cm³) |

| Corynebacterium pyogenes | Bacterium | 25 |

| Staphylococcus aureus | Bacterium | 13 |

| Pseudomonas aeruginosa | Bacterium | 6 |

| Klebsiella pneumoniae | Bacterium | 21 |

| Candida albicans | Fungus | 13 |

| Microsporum audouinii | Fungus | 6 |

| Aspergillus niger | Fungus | 25 |

| Ganoderma sp. | Fungus | 6 |

This is a standard method for determining the Minimum Inhibitory Concentration (MIC).

-

Inoculum Preparation: Grow the microbial strains in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no this compound) and a negative control (medium only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 28-35°C for 48-72 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action

The precise molecular mechanisms of action for this compound have not been extensively elucidated in the available literature. However, based on the general understanding of cyclic peptides with antimicrobial and cytotoxic properties, several potential mechanisms can be hypothesized.

Potential Antifungal and Antibacterial Mechanisms

Many antimicrobial peptides act by disrupting the cell membranes of microorganisms. This can occur through various models such as the barrel-stave, toroidal pore, or carpet model, all leading to membrane permeabilization, leakage of cellular contents, and ultimately cell death. The amphipathic nature of many cyclic peptides facilitates their interaction with the lipid bilayer of microbial cell membranes.

Potential Cytotoxic Mechanism

The cytotoxic effect of this compound against cancer cell lines could also be membrane-mediated. Alternatively, it might involve intracellular targets. Upon entering the cell, cyclic peptides can interfere with various cellular processes, including DNA replication, protein synthesis, or specific signaling pathways that are crucial for cancer cell survival and proliferation. To date, no specific signaling pathways affected by this compound have been identified.

Caption: Proposed general mechanisms of action for this compound.

Future Directions

The broad biological activity of this compound makes it an interesting candidate for further investigation. Future research should focus on:

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in both microbial and cancer cells.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity for specific therapeutic applications.

-

In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound in animal models.

This technical guide provides a summary of the current knowledge on this compound. As a bioactive natural product with diverse activities, it holds promise for the development of new therapeutic agents. Further research is warranted to fully understand its pharmacological potential.

References

Hirsutide stereochemistry and analogues

An In-depth Technical Guide to the Stereochemistry and Analogues of Hirsutide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring cyclic tetrapeptide, has garnered interest in the scientific community due to its diverse biological activities, including antibacterial, cytotoxic, and antihelmintic properties. This document provides a comprehensive technical overview of the stereochemistry, synthesis, and biological evaluation of this compound. While the parent compound has been synthesized and characterized, the exploration of its analogues remains a nascent field, offering significant opportunities for future research and drug development. This guide summarizes the current state of knowledge, presents available quantitative data, outlines detailed experimental protocols, and visualizes key processes to facilitate further investigation into this promising class of molecules.

Introduction to this compound

This compound is a cyclic tetrapeptide first isolated from the entomopathogenic fungus Hirsutella sp.[1]. Structurally, it is a fascinating molecule composed of four amino acid residues, including N-methylated amino acids, which contribute to its conformational rigidity and biological stability[2]. The cyclic nature and the presence of N-methylated peptide bonds make this compound and its potential analogues promising scaffolds for drug discovery, as these features can enhance cell permeability and resistance to proteolytic degradation.

Initial biological screenings have revealed a broad spectrum of activity for this compound, making it a compelling lead compound for the development of new therapeutic agents[2]. Its activity against Gram-negative bacteria is particularly noteworthy, as these pathogens are notoriously difficult to treat due to their outer membrane barrier[2].

Stereochemistry of this compound

The biological activity of cyclic peptides is intrinsically linked to their three-dimensional structure, which is dictated by the absolute stereochemistry of their constituent amino acids. The reported structure of this compound is cyclo-(L-Phenylalanyl-L-N-methylphenylalanyl-L-Valyl-L-N-methylphenylalanine) [2]. All chiral centers in the natural product possess the L-configuration.

The determination of the absolute stereochemistry of this compound and other cyclic peptides is a critical step in their characterization and is typically achieved through a combination of chemical degradation, chromatography, and spectroscopy.

Methodologies for Stereochemical Determination

Several methods are employed for the determination of the absolute configuration of amino acid residues in cyclic peptides:

-

Acid Hydrolysis and Chiral Chromatography: The peptide is hydrolyzed to its constituent amino acids, which are then derivatized with a chiral reagent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomers. These diastereomers can be separated and quantified by reverse-phase HPLC, and their retention times compared to those of authentic standards of L- and D-amino acids[3].

-

Vibrational Circular Dichroism (VCD): This chiroptical technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the computationally predicted spectra for all possible stereoisomers, the absolute configuration can be unambiguously assigned without the need for chemical degradation[4].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as the Mosher's method, can be used to determine the configuration of stereocenters. This involves the formation of diastereomeric esters or amides with a chiral derivatizing agent (e.g., α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and analyzing the differences in the chemical shifts of the resulting diastereomers[5].

Below is a generalized workflow for the stereochemical determination of a cyclic peptide using the acid hydrolysis and chiral chromatography method.

Synthesis of this compound and Analogues

The total synthesis of this compound has been reported, providing a pathway to access the natural product and a framework for the generation of analogues[2]. The synthesis involves a solution-phase approach, building a linear tetrapeptide precursor which is subsequently cyclized.

Synthetic Strategy

The synthesis of this compound was achieved through the coupling of two dipeptide fragments: Boc-L-phenylalanyl-L-N-methylphenylalanine-OH and L-valyl-L-N-methylphenylalanine-OMe[2]. The resulting linear tetrapeptide was then deprotected and cyclized to yield this compound. The choice of cyclization site and activating agent is crucial for achieving a good yield in macrocyclization reactions. For this compound, the pentafluorophenyl (Pfp) ester method proved to be highly efficient[2].

This compound Analogues and Structure-Activity Relationships (SAR)

To date, there is a notable absence of published studies on the systematic synthesis and biological evaluation of this compound analogues. This represents a significant area for future research. Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity and pharmacokinetic properties of lead compounds.

Potential modifications to the this compound scaffold for future SAR studies could include:

-

Amino Acid Substitution: Replacing each amino acid with its D-enantiomer, or with other natural or unnatural amino acids (e.g., alanine scanning) to probe the importance of each residue for activity.

-

N-Methylation: Varying the position and number of N-methylated residues can influence the peptide's conformation and membrane permeability.

-

Side Chain Modification: Altering the side chains of the amino acids (e.g., modifying the phenyl groups of phenylalanine) to explore the impact on target binding and physicochemical properties.

Biological Activity of this compound

Synthetically prepared this compound has been evaluated for its antimicrobial, cytotoxic, and antihelmintic activities, demonstrating a broad biological profile[2].

Quantitative Biological Data

The following table summarizes the reported quantitative biological data for this compound.

| Activity Type | Assay Details | Target(s) | Result | Reference |

| Antibacterial | Minimum Inhibitory Concentration (MIC) | Pseudomonas aeruginosa | 6 µg/mL | [2] |

| Klebsiella pneumoniae | 6 µg/mL | [2] | ||

| Cytotoxic | IC50 | Dalton's Lymphoma Ascites (DLA) cells | 14 µM | [2] |

| Ehrlich's Ascites Carcinoma (EAC) cells | 22 µM | [2] | ||

| Antihelmintic | In vitro assay | Megascoplex konkanensis | Active at 1-2 mg/mL | [2] |

| Pontoscotex corethruses | Active at 1-2 mg/mL | [2] |

Potential Mechanisms of Action

The precise molecular targets and signaling pathways affected by this compound have not yet been elucidated. However, based on its biological activities and the known mechanisms of other antimicrobial peptides, several potential modes of action can be hypothesized.

Many antimicrobial peptides exert their effects by interacting with and disrupting the integrity of microbial cell membranes[6]. This can occur through various models, such as the "barrel-stave," "toroidal pore," or "carpet" models, all of which lead to membrane permeabilization, leakage of cellular contents, and ultimately, cell death. Given its activity against bacteria, a similar membrane-disruptive mechanism is plausible for this compound.

For its cytotoxic activity against cancer cell lines, this compound might induce apoptosis or necrosis through membrane interactions or by targeting intracellular components. The activation of stress signaling pathways in target cells is a common response to treatment with cytotoxic agents and can provide clues to the mechanism of action[7].

Experimental Protocols

This section provides generalized protocols for the synthesis and biological evaluation of this compound, based on published methodologies and standard laboratory practices.

Protocol for this compound Synthesis

This protocol outlines the key steps for the solution-phase synthesis of this compound[2].

A. Synthesis of Linear Tetrapeptide Precursor:

-

Dipeptide Coupling: Couple Boc-L-Phe-OH with L-N-Me-Phe-OMe and Boc-L-Val-OH with L-N-Me-Phe-OMe separately using standard peptide coupling reagents (e.g., DCC/HOBt or HATU) in an appropriate solvent like DMF or DCM to obtain the respective dipeptide methyl esters.

-

Saponification: Selectively saponify the methyl ester of one of the dipeptides (e.g., Boc-L-Phe-L-N-Me-Phe-OMe) using LiOH in a mixture of THF and water to yield the corresponding carboxylic acid.

-

Fragment Condensation: Couple the two dipeptide fragments (one with a free C-terminus and the other with a free N-terminus after Boc deprotection with TFA) using a peptide coupling reagent to form the linear tetrapeptide, Boc-L-Phe-L-N-Me-Phe-L-Val-L-N-Me-Phe-OMe.

B. Macrolactamization:

-

C-terminal Deprotection: Saponify the methyl ester of the linear tetrapeptide using LiOH to obtain the free carboxylic acid.

-

Activation: React the C-terminal carboxylic acid with pentafluorophenol in the presence of a coupling agent like DCC to form the pentafluorophenyl (Pfp) active ester.

-

N-terminal Deprotection: Remove the N-terminal Boc protecting group using trifluoroacetic acid (TFA) in DCM.

-

Cyclization: Add the deprotected linear active ester dropwise to a solution of N-methylmorpholine (NMM) in a suitable solvent (e.g., CHCl₃) under high dilution conditions (typically <1 mM) at 0°C. Stir the reaction for several days.

-

Purification: Purify the crude cyclic peptide by recrystallization or preparative HPLC to obtain pure this compound.

Protocol for Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method.

-

Preparation of Inoculum: Grow bacterial strains overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Peptide Preparation: Prepare a stock solution of this compound in DMSO. Create a series of two-fold serial dilutions in the assay broth in a 96-well microtiter plate.

-

Inoculation and Incubation: Add the bacterial inoculum to each well. Include a positive control (bacteria without peptide) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Protocol for Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed mammalian cells (e.g., DLA, EAC) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound is a compelling natural product with a range of biological activities that warrant further investigation. Its synthesis has been achieved, and its absolute stereochemistry has been reported, laying the groundwork for more extensive studies. The most significant gap in the current knowledge is the lack of data on this compound analogues. Future research should focus on the following areas:

-

Analogue Synthesis and SAR Studies: A systematic exploration of this compound analogues is essential to identify the key structural features responsible for its biological activities and to optimize its potency and selectivity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways of this compound will be crucial for its development as a therapeutic agent. This could involve affinity chromatography to identify binding partners, genetic screening of mutant libraries for resistant strains, and transcriptomic or proteomic analyses of treated cells.

-

In Vivo Efficacy: Promising analogues should be advanced to in vivo models of infection and cancer to assess their therapeutic potential.

By addressing these research questions, the full potential of this compound and its analogues as a new class of therapeutic agents can be realized.

References

- 1. Structural Diversity and Biological Activities of Fungal Cyclic Peptides, Excluding Cyclodipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aquila.usm.edu [aquila.usm.edu]

- 6. mdpi.com [mdpi.com]

- 7. Properties and mechanisms of action of naturally occurring antifungal peptides - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources of Cyclic Tetrapeptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic tetrapeptides (CTPs) are a fascinating class of naturally occurring small molecules characterized by a ring structure composed of four amino acid residues. These compounds exhibit a remarkable diversity of biological activities, making them attractive candidates for drug discovery and development. Their constrained conformation often leads to increased metabolic stability and target specificity compared to their linear counterparts. This technical guide provides a comprehensive overview of the natural sources of CTPs, quantitative data on their production, detailed experimental protocols for their isolation and purification, and an exploration of the signaling pathways they modulate.

Natural Sources of Cyclic Tetrapeptides

Cyclic tetrapeptides are predominantly biosynthesized by microorganisms, with fungi and bacteria being the most prolific producers. Marine environments, in particular, have proven to be a rich reservoir of novel CTPs. While less common, some plants have also been identified as sources of these compounds.

Fungal Sources: Fungi are the most well-documented source of CTPs, producing a wide array of these compounds with diverse biological activities.[1] Notable examples include:

-

HC-toxin: Produced by the plant pathogenic fungus Cochliobolus carbonum, HC-toxin is a virulence factor in maize.[2][3]

-

Apicidin: Isolated from Fusarium semitectum, apicidin exhibits potent antiparasitic and anticancer activities.[1][4]

-

Tentoxin: A product of several Alternaria species, tentoxin is a phytotoxin that causes chlorosis in sensitive plants.

-

Westertides: These CTPs, isolated from Aspergillus westerdijkiae, show synergistic antifungal activity.

Marine Sources: The marine ecosystem, with its unique biodiversity, is a significant source of novel CTPs. Marine bacteria and sponges are particularly noteworthy producers.

-

Marine Bacteria: Various marine bacteria, including those of the genera Bacillus and Brevibacterium, have been found to produce CTPs with antimicrobial and biofilm-inhibiting properties.

-

Marine Sponges: Sponges and their associated microorganisms are a rich source of bioactive secondary metabolites, including cyclic peptides.

Plant Sources: The occurrence of CTPs in plants is less frequent compared to microbial sources. However, research in this area is ongoing, and new plant-derived CTPs may be discovered in the future.

Data Presentation: Quantitative Yields of Cyclic Tetrapeptides

The production of cyclic tetrapeptides from natural sources is often in low yields, which presents a challenge for their large-scale production and further development. The following table summarizes available quantitative data on the yields of some representative CTPs from their native producers.

| Cyclic Tetrapeptide | Producing Organism | Culture Conditions/Source Material | Yield | Reference |

| Apicidin | Fusarium semitectum KCTC16676 | Wheat culture | 1.25 mg/g (total apicidins) | [1][4] |

| Apicidin | Fusarium semitectum KCTC16676 | Wheat culture (previous method) | 0.3 mg/g | [4] |

Experimental Protocols: Isolation and Purification of Fungal Cyclic Tetrapeptides

The following is a detailed, step-by-step protocol for the isolation and purification of apicidin from Fusarium semitectum, which can be adapted for other fungal CTPs.

1. Fungal Fermentation:

-

Strain: Fusarium semitectum KCTC16676.

-

Medium: Solid wheat medium.

-

Procedure:

-

Inoculate autoclaved wheat medium with a spore suspension or mycelial plugs of F. semitectum.

-

Incubate the culture at 25°C for 3 weeks in the dark.

-

2. Extraction:

-

Solvent: Chloroform.

-

Procedure:

-

Homogenize the fungal culture and wheat medium.

-

Extract the homogenized material with chloroform three times with sonication for 30 minutes each.

-

Filter the extract to remove solid debris.

-

Concentrate the chloroform extract in vacuo to obtain a crude extract.

-

3. Purification:

-

Chromatography: Reverse-phase C18 silica gel column chromatography followed by High-Performance Liquid Chromatography (HPLC).

-

Procedure:

-

Initial Fractionation (C18 Column):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Load the dissolved extract onto a pre-conditioned reverse-phase C18 silica gel column.

-

Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect fractions and monitor the presence of the target CTP using Thin Layer Chromatography (TLC) or analytical HPLC.

-

-

Fine Purification (HPLC):

-

Pool the fractions containing the desired CTP.

-

Concentrate the pooled fractions.

-

Perform preparative HPLC using a C18 column.

-

Use a suitable mobile phase gradient (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

-

Monitor the elution profile at an appropriate wavelength (e.g., 210 nm or 280 nm).

-

Collect the peak corresponding to the pure CTP.

-

-

Final Steps:

-

Confirm the purity of the isolated CTP using analytical HPLC and Mass Spectrometry.

-

Determine the structure of the compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Lyophilize the pure CTP to obtain a dry powder.

-

-

Signaling Pathways and Mechanisms of Action

Cyclic tetrapeptides exert their biological effects by modulating various cellular signaling pathways. The following sections detail the mechanisms of action for three well-studied CTPs, with accompanying diagrams generated using the DOT language.

HC-toxin: Histone Deacetylase Inhibition and Pathogenesis

HC-toxin from Cochliobolus carbonum is a potent inhibitor of histone deacetylases (HDACs).[2] By inhibiting HDACs, HC-toxin causes hyperacetylation of histones, which leads to changes in chromatin structure and gene expression.[4] In the context of maize infection, this disruption of normal gene regulation is thought to suppress the plant's defense responses, thereby facilitating fungal pathogenesis.

Apicidin: Induction of Apoptosis and Immunomodulation

Apicidin, produced by Fusarium semitectum, is also a potent HDAC inhibitor. Its anticancer activity is largely attributed to the induction of apoptosis (programmed cell death) in cancer cells. Apicidin treatment leads to the upregulation of the tumor suppressor protein p53 and activation of the Extracellular signal-Regulated Kinase (ERK) pathway. This cascade results in the increased expression of the pro-apoptotic protein Bax, leading to the activation of caspases and subsequent cell death.[5]

Furthermore, apicidin has been shown to possess immunomodulatory properties by affecting the function of dendritic cells. It can inhibit the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are crucial for the inflammatory response.

Tentoxin: Phytotoxicity through Chloroplast Disruption and Jasmonic Acid Signaling

Tentoxin, a phytotoxin from Alternaria species, exerts its effect by targeting the chloroplasts of sensitive plants. It specifically inhibits the F1-ATPase, a key enzyme in ATP synthesis during photosynthesis. This inhibition disrupts the energy production within the chloroplast, leading to chlorosis (yellowing of leaves). The cellular stress caused by tentoxin also activates the jasmonic acid (JA) signaling pathway, a crucial plant defense pathway. The activation of JA signaling in response to tentoxin-induced damage contributes to the overall phytotoxic effects.

Conclusion

Naturally occurring cyclic tetrapeptides represent a rich and diverse source of bioactive compounds with significant potential for therapeutic and biotechnological applications. Fungi and marine microorganisms are the primary producers of these fascinating molecules. While the low natural abundance of CTPs poses a challenge, advances in fermentation, extraction, and purification techniques are paving the way for their increased availability for research and development. A deeper understanding of their mechanisms of action and the signaling pathways they modulate will be crucial for unlocking their full therapeutic potential. This technical guide serves as a foundational resource for researchers and professionals in the field, providing essential information to guide future exploration and application of these promising natural products.

References

- 1. Apicidin: A novel antiprotozoal agent that inhibits parasite histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Hyperacetylation in Maize in Response to Treatment with HC-Toxin or Infection by the Filamentous Fungus Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vivo.weill.cornell.edu [vivo.weill.cornell.edu]

- 4. Histone Hyperacetylation in Maize in Response to Treatment with HC-Toxin or Infection by the Filamentous Fungus Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broad spectrum antiprotozoal agents that inhibit histone deacetylase: structure-activity relationships of apicidin. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Entomopathogenic Fungi Secondary Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entomopathogenic fungi (EPF) are microorganisms that are pathogenic to insects and other arthropods.[1] Beyond their well-established role as biological control agents, these fungi are prolific producers of a diverse array of secondary metabolites. These bioactive compounds are not only crucial for the fungal life cycle, including pathogenesis against their insect hosts, but also represent a rich and underexplored source of lead compounds for the development of novel pharmaceuticals and agrochemicals.[2][3] This guide provides a comprehensive overview of the major secondary metabolites from prominent EPF species such as Beauveria bassiana, Metarhizium anisopliae, and Cordyceps militaris, detailing their biological activities, biosynthesis, and the experimental protocols for their study.

Major Classes of Secondary Metabolites and Their Biological Activities

EPF produce a wide spectrum of secondary metabolites, broadly categorized into polyketides, non-ribosomal peptides, terpenoids, and alkaloids.[1][4] These compounds exhibit a range of biological activities, including insecticidal, antimicrobial, immunosuppressive, and cytotoxic effects.[5][6][7]

Polyketides

Polyketides are a diverse group of natural products synthesized by polyketide synthases (PKSs).

-

Oosporein: A red dibenzoquinone pigment produced by Beauveria species.[1] It displays broad-spectrum insecticidal, antifeedant, and immunosuppressive effects.[1] Oosporein is also known to have antimicrobial properties.[8]

-

Tenellin and Bassianin: Yellow pigments from B. bassiana that affect cuticular membrane ATPases, contributing to pathogenesis.[1][4]

Non-ribosomal Peptides (NRPs) and Depsipeptides

NRPs are synthesized by non-ribosomal peptide synthetases (NRPSs) and often exhibit cyclic structures. Depsipeptides are cyclic peptides containing at least one ester bond.

-

Beauvericin: A cyclic hexadepsipeptide from Beauveria bassiana with potent insecticidal, antimicrobial, and cytotoxic activities against human cancer cell lines.[6][7][9]

-

Destruxins: A family of cyclic hexadepsipeptides primarily produced by Metarhizium species.[7] They exhibit insecticidal and antiviral activities and can induce apoptosis in cancer cells.[7] Destruxin A, in particular, has been shown to suppress the innate immune response in insects.[10]

-

Bassianolide: A cyclooligomeric depsipeptide from B. bassiana with insecticidal properties.[6]

Alkaloids and Other Nitrogen-Containing Compounds

This is a structurally diverse group of compounds containing nitrogen.

-

Cordycepin (3'-deoxyadenosine): A nucleoside analog from Cordyceps militaris with a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects.[11][12]

-

Adenosine: Also found in Cordyceps militaris, it contributes to the overall bioactivity of the fungus.[5]

-

Swainsonine: An indolizidine alkaloid produced by some Metarhizium anisopliae strains that inhibits α-mannosidases.[4]

Terpenoids

Terpenoids are a large class of organic compounds derived from isoprene units.

-

Helvolic Acid: A terpenoid with antimicrobial properties isolated from M. anisopliae.[4]

-

Meroterpenoids: Compounds with a mixed biosynthetic origin of polyketides and terpenoids, found in Cordyceps species.[1]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of selected secondary metabolites from entomopathogenic fungi.

| Metabolite | Target Organism/Cell Line | Bioassay | Result (LC50/IC50/MIC) | Reference(s) |

| Insecticidal Activity | ||||

| Beauvericin | Myzus persicae (Green peach aphid) | Topical application | LC50: 1.2 µg/mL | [13] |

| Destruxin A | Spodoptera litura | Contact toxicity | LC50: 197.98 mg/L (48h) | [3] |

| Destruxin E | Spodoptera litura | Contact toxicity | LC50: 113.99 mg/L (48h) | [3] |

| Oosporein | Galleria mellonella | Injection | No direct mortality at 0.125 µ g/larva , but increased susceptibility to infection. | [14] |

| Antimicrobial Activity | ||||

| Beauvericin | Candida albicans | Broth microdilution | MIC: 16 µg/mL | [15] |

| Beauvericin | Escherichia coli | Broth microdilution | MIC: 32 µg/mL | [15] |

| Beauvericin | Staphylococcus aureus | Broth microdilution | MIC: 8 µg/mL | [15] |

| Oosporein | Gibberella moniliformis | Spore germination assay | Inhibition of germination at 24h | [8] |

| Anticancer Activity | ||||

| Cordycepin | HT29 (Colon cancer) | Proliferation assay | IC50: 92.05 µM | [1][16] |

| Cordycepin | MCF-7 (Breast cancer) | MTT assay | IC50: 9.58 ± 0.99 µM | [4] |

| Cordycepin | MDA-MB-453 (Breast cancer) | Cell viability assay | IC50: 70 µM | [2] |

| Cordycepin | ECA109 (Esophageal cancer) | CCK-8 assay | IC50: 64.8 µg/mL (48h) | [5] |

| Cordycepin | TE-1 (Esophageal cancer) | CCK-8 assay | IC50: 60.6 µg/mL (48h) | [5] |

| Cordycepin | Caco-2 (Colon cancer) | MTT assay | IC50: 107.2 µg/mL | [7] |

| Fungus | Metabolite | Production System | Yield | Reference(s) |

| Cordyceps militaris | Cordycepin | Fruiting body (rice medium) | 3.412 ± 0.01 mg/g | [11] |

| Cordyceps militaris | Adenosine | Fruiting body (rice medium) | 2.702 ± 0.02 mg/g | [11] |

| Cordyceps militaris | Cordycepin | Mycelium | 0.9040 ± 0.02 mg/g | [5] |

| Cordyceps militaris | Adenosine | Mycelium | 1.592 ± 0.03 mg/g | [5] |

| Beauveria bassiana (isolate 9205) | Beauvericin | Liquid culture | 1.57 µg/µL | [7][17] |

| Beauveria bassiana (isolate 9610) | Beauvericin | Liquid culture | 1.16 µg/µL | [7][17] |

| Fusarium oxysporum (endophytic) | Beauvericin | Liquid culture | ~2.5 mg/L | [15] |

Biosynthesis and Regulatory Pathways

The production of secondary metabolites in entomopathogenic fungi is a tightly regulated process involving complex signaling pathways that respond to environmental cues.

Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK cascades are crucial for regulating various cellular processes, including secondary metabolism. In Metarhizium robertsii, the Fus3, Hog1, and Slt2-MAPK pathways are involved in conidiation, stress tolerance, and pathogenicity.[10][18] The Hog1-MAPK pathway, for instance, regulates the biosynthesis of conidial pigments.[10]

cAMP-PKA Pathway

The cyclic AMP-dependent protein kinase A (cAMP-PKA) pathway plays a significant role in regulating cordycepin biosynthesis in Cordyceps militaris. Increased levels of cAMP can lead to the phosphorylation of downstream targets, ultimately influencing the expression of genes involved in cordycepin synthesis.[12]

Calcium-Calmodulin Signaling

Calcium signaling, often mediated by the calcium-binding protein calmodulin (CaM), is implicated in the regulation of secondary metabolism. In Beauveria bassiana, the beauvericin synthetase (BEAS) contains a calmodulin-binding motif, and its interaction with CaM is calcium-dependent, suggesting a direct regulatory role of calcium in beauvericin biosynthesis.[6][19][20][21]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of entomopathogenic fungi secondary metabolites.

Fungal Culture and Fermentation

5.1.1 Submerged Fermentation for Beauvericin Production (adapted from[15])

-

Inoculum Preparation: Culture Fusarium oxysporum (or Beauveria bassiana) on Potato Dextrose Agar (PDA) at 28°C for 7 days. Aseptically transfer a small piece of mycelium to a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB). Incubate at 28°C for 3 days on a rotary shaker at 150 rpm to generate the seed culture.

-

Production Culture: Transfer 10 mL of the seed culture to a 500 mL Erlenmeyer flask containing 200 mL of Czapek medium (30 g/L glucose, 3 g/L NaNO₃, 1 g/L K₂HPO₄, 0.5 g/L KCl, 0.5 g/L MgSO₄·7H₂O, and 0.01 g/L FeSO₄).

-

Incubation: Incubate the production culture at 28°C for 10 days with shaking at 150 rpm.

5.1.2 Solid-State Fermentation for Destruxin Production

-

Substrate Preparation: Autoclave 15 g of corn grits with 45% moisture content in a 250 mL Erlenmeyer flask.

-

Inoculation: Inoculate the sterilized corn grits with a spore suspension (approximately 1x10⁶ spores) of a 1-2 week old culture of Metarhizium anisopliae.

-

Incubation: Incubate the inoculated substrate in the dark at room temperature for 28 days.

Extraction and Purification

5.2.1 Extraction of Beauvericin from Solid Culture (adapted from[22][23])

-

Extract 15 g of the 28-day-old inoculated corn grits overnight with 75 mL of a solvent mixture of acetonitrile, methanol, and water (16:3:1, v/v/v).

-

Homogenize the mixture in a blender for 5 minutes.

-

Filter the crude extract through Whatman No. 4 filter paper.

-

Defat the filtrate twice with 25 mL of n-heptane.

-

Evaporate the bottom layer to near dryness.

-

Redissolve the residue in 1 mL of methanol for analysis.

5.2.2 Extraction and Purification of Destruxins from Liquid Culture (adapted from[3][4])

-

Mix the fermentation broth with an equal volume of acetonitrile and 5% NaCl.

-

Allow the mixture to separate into two layers. The upper organic layer contains 80-95% of the destruxins.

-

Lyophilize the upper organic layer to obtain crystals.

-

Redissolve the crystals in acetonitrile for semi-preparative HPLC purification.

Characterization

5.3.1 HPLC Analysis of Destruxins (adapted from[21])

-

HPLC System: Waters Alliance 2695 with a photodiode array detector, evaporative light scattering detector, and a mass spectrometry detector.

-

Column: C₁₈ reversed-phase Waters X-terra (2.1 x 50 mm, 3.5 µm particle size).

-

Mobile Phase: (A) H₂O with 0.1% formic acid; (B) 1:1 (v/v) MeOH/MeCN with 0.1% formic acid.

-

Gradient: 0-1.0 min hold at 10% B, 1.0-20.0 min linear gradient to 100% B, 20.0-25.0 min hold at 100% B, 25.0-30.0 min hold at 50% B for re-equilibration.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 20 µL.

5.3.2 NMR and Mass Spectrometry of Oosporein (adapted from[9][10][20][24])

-

Sample Preparation for NMR: Dissolve the purified oosporein in DMSO-d₆.

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on an 800 MHz spectrometer.

-

Mass Spectrometry: Obtain high-resolution mass spectra using MALDI-TOF MS.

Bioassays

5.4.1 Insect Bioassay (Topical Application)

-

Prepare serial dilutions of the purified compound in a suitable solvent (e.g., acetone with a non-toxic surfactant).

-

Apply a small, fixed volume (e.g., 1 µL) of each dilution to the dorsal thorax of the target insect.

-

Use a control group treated with the solvent only.

-

Maintain the treated insects under controlled conditions (temperature, humidity, photoperiod) with access to food.

-

Record mortality daily for a set period (e.g., 7 days).

-

Calculate the LC50 value using probit analysis.

5.4.2 Anticancer Bioassay (MTT Assay) (adapted from[7][17][22][25])

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HT29) in a 96-well plate at a density of 5x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours.

-

Treatment: Add 100 µL of fresh medium containing various concentrations of the test compound to each well and incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50).

Experimental and Discovery Workflows

The discovery of novel bioactive secondary metabolites from entomopathogenic fungi follows a systematic workflow.

Conclusion

Entomopathogenic fungi are a treasure trove of structurally diverse and biologically active secondary metabolites. Their potential in medicine and agriculture is immense, ranging from new anticancer drugs to eco-friendly pesticides. A systematic approach, combining optimized fermentation, bioassay-guided fractionation, and modern analytical techniques, is key to unlocking this potential. Understanding the intricate regulatory networks that govern the production of these compounds will further enable their targeted discovery and biotechnological applications. This guide serves as a foundational resource for researchers aiming to explore and exploit the rich chemical diversity of these fascinating microorganisms.

References

- 1. Cytotoxic activity of cordycepin produced by marine-derived fungus Emericella sp. against HT29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antileukaemic Cell Proliferation and Cytotoxic Activity of Edible Golden Cordyceps (Cordyceps militaris) Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Inhibitory Effect of Cordycepin on the Proliferation of MCF-7 Breast Cancer Cells, and Its Mechanism: An Investigation Using Network Pharmacology-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beauvericin synthetase contains a calmodulin binding motif in the entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of an efficient method for separation and purification of cordycepin from liquid fermentation of Cordyceps militaris and analysis of cordycepin antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]